Home > Products > Screening Compounds P107902 > 1-(2-nitrophenyl)-3,4-dihydroisoquinoline
1-(2-nitrophenyl)-3,4-dihydroisoquinoline - 19007-73-9

1-(2-nitrophenyl)-3,4-dihydroisoquinoline

Catalog Number: EVT-4467537
CAS Number: 19007-73-9
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(2-Nitrophenyl)-3,4-dihydroisoquinoline is a substituted 3,4-dihydroisoquinoline derivative featuring a 2-nitrophenyl group at the 1-position. It serves as a key intermediate in the synthesis of various heterocyclic compounds, particularly those related to the 5,6-dihydroindazolo[3,2-a]isoquinoline scaffold. []

1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ)

Compound Description: DIQ is a 3,4-dihydroisoquinoline derivative synthesized and evaluated for potential biological activity. In silico simulations suggested potential contractile activity. It was synthesized from 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide using the Bischler–Napieralski reaction. []

Relevance: DIQ shares the core 3,4-dihydroisoquinoline structure with 1-(2-nitrophenyl)-3,4-dihydroisoquinoline. The key structural difference lies in the substitution pattern on the phenyl ring at position 1 (2-chloro vs. 2-nitro) and the presence of additional methoxy and methyl substituents in DIQ. []

N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues

Compound Description: This series of compounds, exemplified by structures 1-22 in the cited research, represents N-aryl-3,4-dihydroisoquinoline carbothioamide analogues investigated for their potential as urease inhibitors. These compounds demonstrated significant to moderate urease inhibitory potential in vitro, with some analogues exhibiting greater potency than the standard thiourea. Notably, compounds bearing electron-donating groups displayed superior activity. []

Relevance: These analogues share the core 3,4-dihydroisoquinoline structure with 1-(2-nitrophenyl)-3,4-dihydroisoquinoline. The primary structural difference lies in the presence of a carbothioamide substituent on the isoquinoline nitrogen, which distinguishes these analogues from the target compound. []

1-Benzoyl-3,4-dihydroisoquinoline Methiodides

Compound Description: These compounds, represented as structures 13, 14, and 15 in the research paper, serve as synthetic intermediates in the preparation of benz[d]indeno[1,2-b]azepines. []

1-(2′-Bromobenzoyl)-3,4-dihydroisoquinoline Methiodide

Compound Description: This specific compound is a key intermediate in the stereoselective synthesis of phthalideisoquinoline alkaloids. The synthesis involves a stereoselective hydride reduction of this compound, followed by palladium-catalyzed carbonylation facilitated by chlorotrimethylsilane. []

6,7-Dimethoxy-3-methoxycarbonyl-1-(2-methoxyphenyl)-3,4-dihydroisoquinoline 2-oxide

Compound Description: This compound is a 3,4-dihydroisoquinoline derivative notable for its N-oxide functionality. X-ray crystallography revealed that the N-containing six-membered ring adopts a twisted half-chair conformation. The crystal structure did not reveal any hydrogen bonding or π–π stacking interactions. []

Relevance: This compound shares the 3,4-dihydroisoquinoline core with 1-(2-nitrophenyl)-3,4-dihydroisoquinoline. Structural differences include methoxy substituents on the phenyl ring and the isoquinoline moiety, a methoxycarbonyl group at position 3, and an N-oxide, making it distinct from the target compound. []

3-(o-Nitrophenyl)-5,5-dimethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinoline (L1)

Compound Description: L1 is a dihydro-1,2,4-triazolo[3,4-a]isoquinoline derivative used as a ligand to synthesize a series of eleven complexes with chromium(III), iron(III), cobalt(II), copper(II), and zinc salts. []

Ethyl 2-(1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline-1-ylidene)-2-(N-phenyl-N′-benzylidene-hydrazine) acetate

Compound Description: This compound (structure 7 in the research) is a synthetic intermediate formed during the reaction of hydrazonoyl halides with 3,4-dihydro-6,7-dimethoxyisoquinoline-1-methyleneethoxycarbonyl. []

Relevance: This compound, while containing a tetrahydroisoquinoline moiety, differs significantly from 1-(2-nitrophenyl)-3,4-dihydroisoquinoline. The presence of a ylidene-hydrazine acetate substituent, along with the methoxy groups and the saturated heterocycle, distinguishes it from the target compound. []

3-Hydroxymethylidene-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-9-one (3) and 4-(formyl)-1,2,3,4,10-pentahydropyrido[2,1-b]-quinazolin-10-one (4)

Compound Description: These two compounds (structures 3 and 4 in the research) are starting materials used in the synthesis of various heterocyclic derivatives, including 3,4-dihydroisoquinolines. They are reacted with homoverathryl- and homopiperanilamines to yield new quinazoline derivatives. Further reaction with trifluoroacetic acid unexpectedly produces 3,4-dihydroisoquinolines, deoxyvasicinone, and mackinazolinone. [, ]

Relevance: These compounds are structurally dissimilar to 1-(2-nitrophenyl)-3,4-dihydroisoquinoline. While they can be used to synthesize 3,4-dihydroisoquinolines, their core structures are distinct. They belong to the quinazoline family with fused pyrrolidine or piperidine rings. [, ]

5-Chloro-2-(2-(3,4-dihydroisoquinoline-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one (SYA 40247)

Compound Description: SYA 40247 is a chiral compound identified as a high-affinity ligand for the 5-HT7 receptor. It has been enantioseparated using HPLC with a chiral stationary phase. []

Relevance: This compound incorporates a 3,4-dihydroisoquinoline moiety within its structure. It is linked via an ethyl bridge to a substituted indanone system. This complex structure differs substantially from the simpler 1-(2-nitrophenyl)-3,4-dihydroisoquinoline, despite sharing a common substructure. []

1-Phenyl-1,2,3,4-tetrahydro-isoquinoline

Compound Description: This compound is a tetrahydroisoquinoline derivative. A new synthetic method for this compound is reported, starting from benzoyl chloride (or benzoic acid) and phenethylamine. The process involves forming N-(2-phenylethyl)benzamide, cyclization to 1-phenyl-3,4-dihydroisoquinoline, and subsequent reduction. []

Relevance: This compound is structurally related to 1-(2-nitrophenyl)-3,4-dihydroisoquinoline through their shared tetrahydroisoquinoline core. The key difference lies in the absence of the 2-nitro group on the phenyl ring in this related compound. []

Overview

1-(2-Nitrophenyl)-3,4-dihydroisoquinoline is an organic compound belonging to the class of dihydroisoquinolines, which are bicyclic structures derived from isoquinoline. This compound features a nitrophenyl substituent at the first position, contributing to its unique chemical properties and potential biological activities. Dihydroisoquinolines have garnered interest in medicinal chemistry due to their diverse pharmacological profiles, including antitumor, antimicrobial, and neuroprotective effects.

Source and Classification

1-(2-Nitrophenyl)-3,4-dihydroisoquinoline can be synthesized through various chemical reactions involving isoquinoline derivatives. It is classified under the category of nitrogen-containing heterocycles, which are compounds that contain nitrogen atoms in a ring structure. This classification is significant as it relates to the compound's reactivity and potential applications in drug development.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(2-nitrophenyl)-3,4-dihydroisoquinoline typically employs methods such as the Bischler–Napieralski cyclization or other condensation reactions involving appropriate precursors. For instance, one common approach involves starting from 2-nitroaniline and a suitable aldehyde in the presence of acid catalysts to promote cyclization.

  1. Bischler–Napieralski Cyclization: This method involves the reaction of an N-acyl derivative with phosphorus oxychloride to form the dihydroisoquinoline framework.
  2. Reduction Reactions: The introduction of the nitrophenyl group can be achieved through electrophilic aromatic substitution or by using nitro derivatives as starting materials. Subsequent reduction steps may involve reagents like tin(II) chloride to yield the final dihydroisoquinoline product .
Molecular Structure Analysis

Structure and Data

The molecular structure of 1-(2-nitrophenyl)-3,4-dihydroisoquinoline can be represented as follows:

  • Molecular Formula: C12_{12}H10_{10}N2_{2}O2_{2}
  • Molecular Weight: Approximately 218.22 g/mol
  • Structure: The compound consists of a bicyclic isoquinoline core with a nitrophenyl group attached at position one.

The structural integrity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed information about the molecular framework and confirm the presence of functional groups.

Chemical Reactions Analysis

Reactions and Technical Details

1-(2-Nitrophenyl)-3,4-dihydroisoquinoline participates in various chemical reactions that are characteristic of its functional groups:

  • Electrophilic Substitution: The nitro group can undergo further electrophilic substitutions under specific conditions.
  • Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of palladium on carbon.
  • Condensation Reactions: The compound can react with other electrophiles or nucleophiles to form more complex structures.

These reactions highlight its versatility as a building block for synthesizing more complex organic molecules.

Mechanism of Action

Process and Data

The mechanism of action for 1-(2-nitrophenyl)-3,4-dihydroisoquinoline is primarily linked to its interactions with biological targets such as enzymes or receptors. Research indicates that compounds within this class may exert their effects through:

  • Inhibition of Enzymatic Activity: Certain dihydroisoquinolines have been shown to inhibit tubulin polymerization, which is crucial for cell division.
  • Neuroprotective Effects: Some studies suggest that these compounds may protect neuronal cells from oxidative stress or apoptotic signals due to their ability to modulate signaling pathways .

Quantitative data regarding their efficacy often comes from biological assays measuring cell viability or enzyme activity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

1-(2-Nitrophenyl)-3,4-dihydroisoquinoline exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a yellow crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but may have limited solubility in water.
  • Melting Point: Specific melting point data may vary but generally falls within a range typical for similar compounds.

Chemical stability is influenced by environmental factors such as pH and temperature, which can affect its reactivity.

Applications

Scientific Uses

The applications of 1-(2-nitrophenyl)-3,4-dihydroisoquinoline extend across various fields:

  • Medicinal Chemistry: Due to its potential biological activities, this compound serves as a lead structure for developing new pharmaceuticals targeting cancer or neurodegenerative diseases.
  • Synthetic Chemistry: It acts as an intermediate in synthesizing more complex organic compounds or natural product analogs.
  • Research Studies: Investigated for its role in studying mechanisms of action related to cellular processes and drug interactions .

Properties

CAS Number

19007-73-9

Product Name

1-(2-nitrophenyl)-3,4-dihydroisoquinoline

IUPAC Name

1-(2-nitrophenyl)-3,4-dihydroisoquinoline

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

InChI

InChI=1S/C15H12N2O2/c18-17(19)14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-16-15/h1-8H,9-10H2

InChI Key

GLMHXBPGCALECC-UHFFFAOYSA-N

SMILES

C1CN=C(C2=CC=CC=C21)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1CN=C(C2=CC=CC=C21)C3=CC=CC=C3[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.